5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both oxazole and oxadiazole rings. These rings are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of 2-chlorobenzonitrile with methyl isocyanate to form the oxazole ring, followed by the reaction with 4-methoxybenzohydrazide to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions. The use of safer reagents and solvents is also prioritized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Shares the oxadiazole ring but lacks the oxazole ring.
1,3,4-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns.
2,5-Dimethyl-1,3,4-oxadiazole: Similar structure but with different substituents.
Uniqueness
5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both oxazole and oxadiazole rings, which confer distinct biological activities and chemical properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-11-16(17(22-25-11)14-5-3-4-6-15(14)20)19-21-18(23-26-19)12-7-9-13(24-2)10-8-12/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRIZDGIFNSKEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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